REACTION_CXSMILES
|
[OH:1]O.[Br:3][CH:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]1(B(O)O)[F:10].O>COC(C)(C)C>[Br:3][C:4]1[C:5]([F:10])=[C:6]([OH:1])[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
2-bromo-1-fluorophenylboronic acid
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
BrC1C(C=CC=C1)(F)B(O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
by shaking twice with saturated sodium sulfite solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
during this addition
|
Type
|
CUSTOM
|
Details
|
rises to 55° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for a further 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After the mixture has been cooled
|
Type
|
EXTRACTION
|
Details
|
the organic phase is extracted
|
Type
|
CUSTOM
|
Details
|
After the solvent has been removed by distillation under reduced pressure, vacuum distillation (90° C.; 4 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |